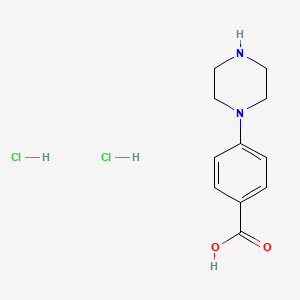
4-(Piperazin-1-yl)benzoic acid dihydrochloride
説明
4-(Piperazin-1-yl)benzoic acid dihydrochloride, also known as PBA, is a chemical compound that has gained attention in the scientific community. It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(Chloromethyl)benzoic acid, N-methyl piperazine, a solvent, and an acid binding agent . The mixture is then subjected to nanofiltration to remove N-methyl piperazine, the acid binding agent, and the chlorate. Hydrogen chloride gas is piped into the mixture, and the product is obtained by centrifugal filtration .Molecular Structure Analysis
The molecular formula of this compound is C11H16Cl2N2O2 . The InChI code is 1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 279.17 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Crystal Structure Analysis
Crystal Structure of EPBA : The study of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) reveals insights into its crystal structure. The piperazine ring in EPBA adopts a chair conformation, and the dihedral angles formed between the piperazine ring and the benzene ring are detailed (Faizi, Ahmad, & Golenya, 2016).
Chlorine-Bifurcated Acceptor Hydrogen Bonds : A study on 4-[(4-Methylpiperazin-1-yl) Methyl]benzoic Acid Dihydrochloride Hemihydrate examined its crystal packing and hydrogen bonding, revealing significant insights into its molecular structure (Jasinski et al., 2009).
Enzyme Metabolism
- Oxidative Metabolism of Lu AA21004 : A novel antidepressant, Lu AA21004, was investigated to understand its metabolic pathways, involving enzymes like CYP2D6 and CYP3A4/5. This study provides insight into how this piperazine derivative is metabolized in the body (Hvenegaard et al., 2012).
Cholesterol Biosynthesis
- Inhibition of Cholesterol Biosynthesis : BM 15.766, a compound related to piperazine, demonstrated significant effects on cholesterol biosynthesis in rat hepatocytes, offering potential therapeutic applications in cholesterol management (Aufenanger et al., 1985).
Supramolecular Architectures
- Supramolecular Networks : The interaction between piperazine and various substituted benzoic acids resulted in a range of compounds with distinct hydrogen-bonding motifs, highlighting the versatility of piperazine in forming diverse molecular structures (Chen & Peng, 2011).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(Piperazin-1-yl)benzoic acid dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in the immune response, mediating the effects of histamine, a neurotransmitter involved in local immune responses and regulating physiological functions in the gut.
Mode of Action
This compound exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it can modulate the immune response and influence various physiological functions.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the immune response and gut physiology, given its interaction with the histamine H1 receptor . The downstream effects of this interaction can include changes in local immune responses and gut functions.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the histamine H1 receptor . This interaction could lead to changes in immune responses and gut functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the histamine H1 receptor . .
特性
IUPAC Name |
4-piperazin-1-ylbenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHDSDPUDKDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid 1-oxide](/img/structure/B3090962.png)
![Octahydrofuro[2,3-c]pyridine](/img/structure/B3090971.png)
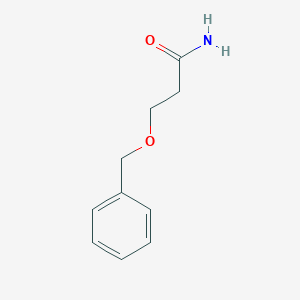
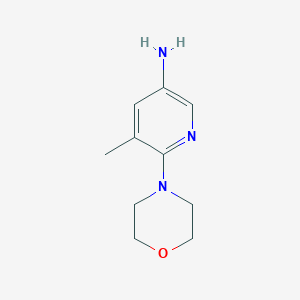
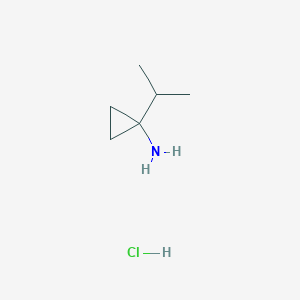
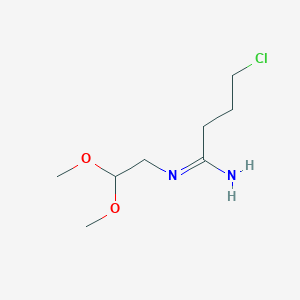
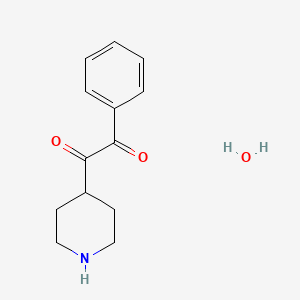

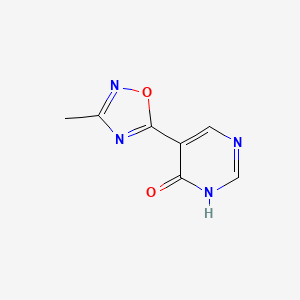
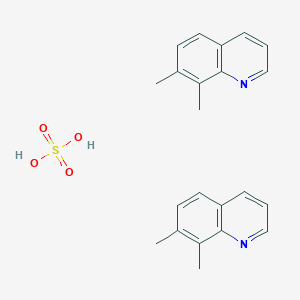
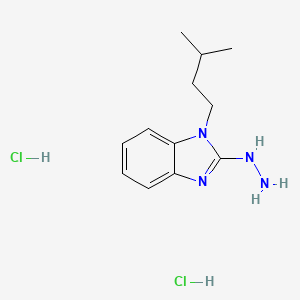

![1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3091051.png)
